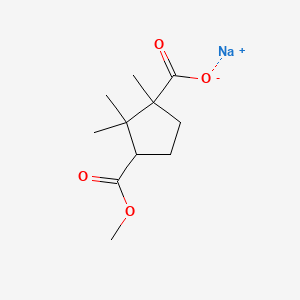
sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate, also known as MCTP-Na, is a chemical compound that has been widely studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It has been shown to react with various electrophiles, such as aldehydes and ketones, to form stable adducts. Additionally, sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has been shown to interact with various enzymes and proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. Additionally, sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has been shown to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a carrier for drug delivery. Additionally, it has been shown to have various biological activities, which makes it a promising candidate for drug development. However, one of the limitations of using sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the study of sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate. One potential direction is the development of new drugs based on sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate. It has been shown to have anti-inflammatory and anti-tumor activity, which makes it a promising candidate for drug development. Additionally, further studies are needed to determine its safety and efficacy in humans. Another potential direction is the use of sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate as a building block in the synthesis of new materials. It has been used as a surfactant in the synthesis of nanoparticles and other materials, which has potential applications in various fields, such as electronics and energy storage. Overall, the study of sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has the potential to lead to new discoveries and applications in various scientific fields.
In conclusion, sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate is a versatile chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method has been optimized to produce high yields of pure sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate. It has been used as a building block in the synthesis of various organic compounds, as a carrier for drug delivery, and as a surfactant in the synthesis of nanoparticles and other materials. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-tumor activity. Further studies are needed to determine its safety and efficacy in humans, but the study of sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has the potential to lead to new discoveries and applications in various scientific fields.
Métodos De Síntesis
Sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate can be synthesized through a multistep process involving the reaction of 3-methyl-2-butanone with methanol and sodium methoxide. The resulting product is then treated with cyclopentanecarboxylic acid in the presence of sodium hydroxide to yield sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate. This synthesis method has been optimized to produce high yields of pure sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate.
Aplicaciones Científicas De Investigación
Sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has been extensively studied for its potential applications in various scientific fields, including organic synthesis, drug delivery, and materials science. It has been used as a building block in the synthesis of various organic compounds, such as chiral compounds and natural products. In drug delivery, sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has been used as a carrier for the delivery of drugs to specific targets in the body. Additionally, sodium 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylate has been used as a surfactant in the synthesis of nanoparticles and other materials.
Propiedades
IUPAC Name |
sodium;3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4.Na/c1-10(2)7(8(12)15-4)5-6-11(10,3)9(13)14;/h7H,5-6H2,1-4H3,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEVLNTZYVSYOO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)[O-])C(=O)OC)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B4956037.png)
![1-[2-(4-fluorophenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4956045.png)
![1-(2-methylbenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956051.png)
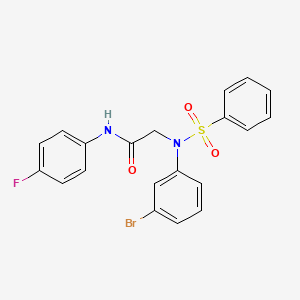
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-methoxybenzamide](/img/structure/B4956082.png)

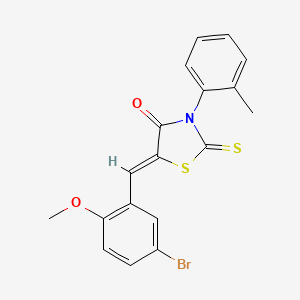
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)
![4-{[(2-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B4956106.png)
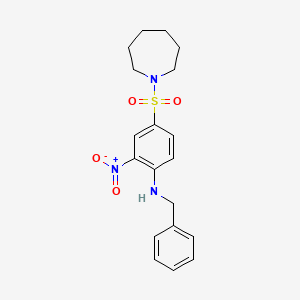
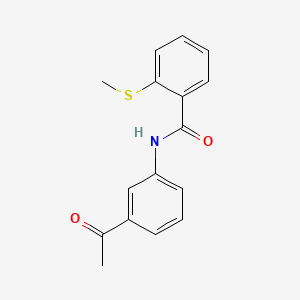

![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-fluorobenzamide](/img/structure/B4956134.png)